4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-21-9-3-4-17(21)18(22-10-12-25-13-11-22)14-20-19(23)15-5-7-16(24-2)8-6-15/h3-9,18H,10-14H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKWAOKCCXWDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Key Observations :
- The target compound’s morpholinoethyl group enhances aqueous solubility compared to analogs with bulky (e.g., tert-butyl ) or electron-withdrawing (e.g., nitro ) substituents.
- Thienopyrimidine-containing analogs exhibit higher molecular weights and rigidity, likely influencing binding specificity in biological systems.
Q & A
Q. What are the recommended synthetic routes for 4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide, and what reaction conditions are critical?
The compound can be synthesized via amide coupling reactions using carbodiimide-based reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) under low-temperature conditions (-50°C) to minimize side reactions . Key steps include:
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- IR Spectroscopy : Confirm the presence of amide C=O (~1650–1680 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .
- NMR :
- ¹H NMR : Methoxy protons (~δ 3.8 ppm), pyrrole protons (δ 6.0–7.0 ppm), and morpholine protons (δ 2.5–3.5 ppm).
- ¹³C NMR : Carbonyl carbons (~δ 165–170 ppm), morpholine carbons (δ 50–70 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak matching the calculated molecular weight .
Q. What solvent systems and pH conditions are optimal for studying its fluorescence or stability?
Fluorescence intensity is pH-sensitive. For similar benzamide derivatives, optimal fluorescence is observed at neutral pH (6.5–7.5), with quenching under highly acidic (pH < 3) or basic (pH > 9) conditions . Stability studies should use buffered solutions (e.g., phosphate buffer) and avoid hydrolytic conditions (e.g., high-temperature aqueous environments).
Advanced Research Questions
Q. How can researchers address contradictions in spectral data during structural elucidation?
- Case Example : Discrepancies between calculated and observed molecular weights (e.g., due to isotopic patterns or adducts in ESI-MS) can be resolved using high-resolution mass spectrometry (HRMS) .
- NMR Assignments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially for morpholine and pyrrole protons .
- X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis, as demonstrated for structurally related compounds with morpholine and pyrrole moieties .
Q. What strategies improve yield and purity in multi-step syntheses of this compound?
- Stepwise Optimization :
- Reaction Monitoring : TLC or HPLC to track reaction progress and identify side products (e.g., unreacted starting materials) .
Q. How does the compound’s structural flexibility (e.g., morpholine/pyrrole motifs) influence its biological or physicochemical properties?
- Bioactivity : Morpholine enhances solubility and membrane permeability, while the pyrrole ring may facilitate π-π stacking with biological targets (e.g., enzymes or DNA) .
- Thermal Stability : Hydrogen bonding between the amide group and morpholine oxygen (observed in X-ray studies) stabilizes the crystal lattice, suggesting potential for solid-state applications .
Q. What experimental designs are recommended for evaluating structure-activity relationships (SAR)?
- Analog Synthesis : Modify substituents on the benzamide (e.g., electron-withdrawing groups at the 4-position) or morpholine ring (e.g., alkylation) .
- Biological Assays : Pair synthesized analogs with in vitro screens (e.g., antimicrobial activity via MIC assays) to correlate structural changes with potency .
- Computational Modeling : Use DFT calculations to predict electronic effects (e.g., charge distribution on the amide group) .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting bioactivity data across studies?
- Contextual Factors : Compare assay conditions (e.g., bacterial strains, solvent controls). For example, antimicrobial activity may vary due to differences in cell wall permeability among Gram-positive vs. Gram-negative bacteria .
- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values and assess reproducibility across replicates .
Q. What statistical methods are appropriate for validating experimental reproducibility?
- ANOVA : Compare means across replicates (e.g., six replicates per condition) to identify outliers .
- Duncan’s Test : Post hoc analysis to determine significant differences in bioactivity or yield between synthetic batches .
Methodological Challenges
Q. How can researchers mitigate side reactions during amide bond formation?
Q. What techniques resolve ambiguities in hydrogen bonding networks observed in crystallography?
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O bonds) in crystal packing .
- Variable-Temperature XRD : Study thermal expansion effects on hydrogen bond lengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
